molecular formula C6H8N4O3 B1330247 Furan-2,5-dicarbohydrazide CAS No. 26095-97-6

Furan-2,5-dicarbohydrazide

Cat. No.: B1330247
CAS No.: 26095-97-6
M. Wt: 184.15 g/mol
InChI Key: NAOBCGXDNBUEJF-UHFFFAOYSA-N
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Description

Furan-2,5-dicarbohydrazide (CAS 26095-97-6) is a versatile biochemical reagent with significant research value as a fundamental building block in materials science and coordination chemistry. Its primary application is in the synthesis of advanced energetic materials and metal-organic frameworks. Recent research demonstrates its use in constructing a graphene-like silver(I) perchlorate complex, which exhibits valuable properties as a primary explosive with a low friction sensitivity of 84 N, thereby addressing a key challenge in the practical application of energetic compounds . The dicarbohydrazide functional groups of this compound make it an excellent ligand for coordinating various metal ions, forming stable complexes with tailored explosive and mechanical properties . Furthermore, its furan core originates from renewable biomass resources like lignocellulose, positioning it as a compound of interest in sustainable chemistry . The compound is also a derivative of 2,5-Furandicarboxylic acid (FDCA), a monomer identified by the U.S. Department of Energy as a top value-added chemical from biomass for producing green polymers such as polyethylene furanoate (PEF) . When handling, note the associated hazard statements H302, H312, and H332, indicating it is harmful if swallowed, in contact with skin, or if inhaled

Properties

IUPAC Name

furan-2,5-dicarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c7-9-5(11)3-1-2-4(13-3)6(12)10-8/h1-2H,7-8H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOBCGXDNBUEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180730
Record name Furan-2,5-dicarboxylic acid, dihydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID00180730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26095-97-6
Record name Furan-2,5-dicarboxylic acid, dihydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC29544
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29544
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furan-2,5-dicarboxylic acid, dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURAN-2,5-DICARBOXYLIC ACID, DIHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XI426Z9GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Procedure

  • Dissolve furan-2,5-dicarboxylic acid in an appropriate solvent, such as ethanol or water.
  • Add an excess of hydrazine hydrate (typically 80–100% molar excess) to the solution.
  • Heat the reaction mixture under reflux at temperatures ranging from 80°C to 120°C for several hours (commonly 4–8 hours).
  • Cool the reaction mixture to room temperature and filter the precipitated product.
  • Wash the solid with cold ethanol or water to remove impurities.
  • Dry the product under vacuum at 50°C–60°C.

Reaction Equation

$$
\text{C}6\text{H}4\text{O}4 + 2 \text{N}2\text{H}4 \cdot \text{H}2\text{O} \rightarrow \text{C}6\text{H}8\text{N}4\text{O}2 + 2 \text{H}_2\text{O}
$$

Yield

  • Typical yields range between 85% and 95%, depending on reaction conditions.

One-Pot Synthesis from Furan Derivatives

An alternative approach involves the direct conversion of furan derivatives, such as furoic acid or its esters, into this compound in a single step.

Procedure

  • React furoic acid with hydrazine hydrate in the presence of a catalytic amount of base (e.g., sodium hydroxide or potassium carbonate).
  • Heat the mixture at elevated temperatures (120°C–150°C) in a sealed reactor to avoid solvent evaporation.
  • After completion, cool the reaction mixture and isolate the product by filtration.
  • Recrystallize the product from ethanol for purification.

Advantages

  • Simplifies synthesis by avoiding intermediate steps.
  • Reduces reaction time compared to multi-step processes.

Preparation via Ester Intermediates

This compound can also be synthesized via ester intermediates of FDCA.

Procedure

  • Convert FDCA into its diethyl ester by reacting it with ethanol in the presence of sulfuric acid as a catalyst.
  • React the diethyl ester with hydrazine hydrate under reflux conditions to yield this compound.
  • Purify the product by recrystallization.

Reaction Conditions

  • Esterification: 60°C–70°C for 6–8 hours.
  • Hydrazinolysis: Reflux at 100°C–110°C for 4–6 hours.

Yield

  • Esterification step: ~90%.
  • Hydrazinolysis step: ~85%.

Green Chemistry Approach

Recent advancements focus on environmentally friendly methods for synthesizing furan derivatives using bio-based precursors and water as a solvent.

Procedure

  • Utilize bio-derived FDCA obtained from biomass feedstocks such as fructose or hydroxymethylfurfural (HMF).
  • React FDCA with hydrazine hydrate in water under microwave irradiation to accelerate the reaction.
  • Isolate and purify the product as described earlier.

Advantages

  • Reduces energy consumption through microwave heating.
  • Avoids toxic organic solvents.

Data Table: Comparative Analysis of Preparation Methods

Method Precursor Solvent Temperature (°C) Reaction Time (hrs) Yield (%) Green Chemistry Aspects
From FDCA FDCA Ethanol/Water 80–120 4–8 85–95 Moderate
One-Pot Synthesis Furoic Acid None 120–150 6–10 ~90 Simplified Process
Via Ester Intermediates FDCA Diethyl Ester Ethanol 100–110 10–14 ~85 Multi-Step
Green Chemistry Approach Bio-derived FDCA Water ~100 ~3 ~90 High

Chemical Reactions Analysis

Types of Reactions

Furan-2,5-dicarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The carbohydrazide groups can participate in substitution reactions with other chemical reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furan-2,5-dicarboxylic acid, while reduction reactions can produce hydrazine derivatives .

Scientific Research Applications

Polymer Chemistry

Furan-2,5-dicarbohydrazide is increasingly being explored as a monomer for the production of bio-based polymers. Its ability to undergo polycondensation reactions leads to the formation of high-performance thermosetting resins. These resins exhibit favorable thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and composite materials.

Case Study: Bio-Based Polyesters

Recent studies have demonstrated that this compound can be utilized to create bio-based polyesters that serve as substitutes for traditional petroleum-derived plastics. The incorporation of furan-based structures into polyester formulations enhances their biodegradability while maintaining structural integrity. For instance, research highlighted the successful synthesis of poly(furan-2,5-dicarboxylic acid) using this compound as a precursor, showcasing its potential in sustainable material development .

Organogels

Another promising application of this compound lies in the development of organogels. Organogels are soft materials that can encapsulate liquids and are used in various fields such as pharmaceuticals and cosmetics.

Research Findings on Organogels

A recent study investigated the use of this compound as an organogelator. The results indicated that this compound could form stable fibrillar networks through hydrogen bonding interactions when mixed with apolar solvents. The organogels exhibited excellent mechanical properties and thermal stability, making them suitable for applications in drug delivery systems and as thickeners in cosmetic formulations .

Biochemical Applications

This compound is also being researched for its potential biochemical applications. It serves as a precursor for various biochemicals that can replace conventional petrochemical products.

Table: Applications of this compound-Based Compounds

Chemical Derived Application
Succinic AcidBiochemical production
Isodecylfuran-2,5-DicarboxylatePlasticizers
Isononyl Furan-2,5-DicarboxylateLubricants
Poly(ethylene dodecanedioate)Biodegradable plastics
Macrocyclic LigandsCatalysts

Environmental Impact

The utilization of this compound in creating bio-based materials aligns with global sustainability goals by reducing reliance on fossil fuels and minimizing environmental impact. The transition from petroleum-based to bio-based polymers is crucial in addressing plastic pollution and promoting circular economy practices.

Mechanism of Action

The mechanism by which furan-2,5-dicarbohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical and biological processes. For example, the compound’s ability to lower friction sensitivity in energetic materials is attributed to its unique graphene-like structure, which reduces heat conduction and hinders the generation of hot spots .

Comparison with Similar Compounds

Comparison with Similar Compounds

Furan-2,5-dicarbohydrazide belongs to a broader class of dicarbohydrazide derivatives. Below is a comparative analysis with structurally and functionally related compounds:

Structural and Functional Comparisons

Compound Core Structure Key Derivatives/Modifications Primary Applications Notable Findings References
This compound Furan ring with two carbohydrazide groups Ag(I) complexes (e.g., [Ag(FDCA)ClO₄]ₙ), Cu(II) complexes Energetic materials (ECPs), laser ignition Reduces friction sensitivity by 40–60% via graphene-like layered structures .
Thiophene-2,5-dicarbohydrazide Thiophene ring (sulfur heteroatom) D1–D10 derivatives (e.g., bis-arylidene derivatives) Anticancer agents (MCF-7 breast cancer) IC₅₀ values: 42.36–58.99 µg/mL; selective cytotoxicity (minimal impact on normal cells) .
1,4-Dihydropyridine-3,5-dicarbohydrazide Dihydropyridine ring with two carbohydrazide groups Bis-benzylidene, bis-cycloalkylidene derivatives Anticancer agents (HepG2 liver cancer) Moderate to high activity (specific IC₅₀ not quantified in evidence); molecular docking shows binding to DYRK1A kinase .
Pyridine-2,6-dicarboxamide Pyridine ring with two carboxamide groups N-nitrophenyldicarboxamides, diaminodicarboxamides Chemical synthesis (no bioactivity reported) Catalytic reduction yields diamino derivatives; used as intermediates in coordination chemistry .

Key Differences

Core Heteroatom Influence :

  • Furan (oxygen) vs. Thiophene (sulfur): The electronegative oxygen in FDCA enhances polar interactions in metal complexes, critical for energetic material stability. Thiophene’s sulfur atom increases lipophilicity, improving membrane permeability in anticancer agents .
  • Dihydropyridine : The partially saturated ring enables π-π stacking in biological targets, enhancing binding to enzymes like DYRK1A .

Synthetic Routes: FDCA derivatives are synthesized via condensation with aldehydes or metal coordination . Thiophene derivatives use ethanol reflux with aromatic aldehydes . Dihydropyridine derivatives employ solvent-free grinding, a green chemistry method .

Biological vs. Material Applications: FDCA excels in non-biological applications (e.g., explosives), while thiophene and dihydropyridine derivatives focus on oncology .

Performance Data

Compound Activity Metric Value/Outcome Reference
Thiophene-2,5-dicarbohydrazide (D8 derivative) IC₅₀ (MCF-7) 42.36 µg/mL (superior to imatinib)
FDCA-Ag(I) complex Friction sensitivity Reduced by ~50% vs. conventional explosives
Dihydropyridine derivative (Compound 3a) HepG2 inhibition "Good activity" (exact IC₅₀ not reported)

Biological Activity

Furan-2,5-dicarbohydrazide (FDH) is a compound derived from furan-2,5-dicarboxylic acid (FDCA) and has garnered attention due to its potential biological activities. This article explores the biological activity of FDH, including its synthesis, metabolic pathways, and applications in various fields.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of furan-2,5-dicarboxylic acid with hydrazine. The resulting compound features two hydrazide functional groups attached to the furan ring, which significantly alters its chemical properties compared to its precursor.

Metabolism and Presence in Biological Systems

FDH is known to be a metabolite of 5-hydroxymethylfurfural (HMF), which is produced during the thermal degradation of carbohydrates. Studies have shown that FDH can be detected in human urine and blood plasma, suggesting a metabolic pathway involving HMF conversion into FDCA and subsequently into FDH . The metabolism of HMF to FDCA is facilitated by specific bacterial enzymes found in organisms such as Cupriavidus basilensis, which possess gene clusters for HMF degradation .

Antimicrobial Properties

Research indicates that FDH exhibits notable antimicrobial activity. Screening studies have demonstrated that derivatives of FDCA, including FDH, possess antibacterial properties against various pathogens. This has implications for its use in medical applications, particularly in developing antibacterial agents .

Chelating Agent

FDH acts as a strong chelating agent, capable of binding metal ions such as calcium (Ca²⁺), copper (Cu²⁺), and lead (Pb²⁺). This property is beneficial in medicinal applications, particularly for removing heavy metals from biological systems and treating conditions like kidney stones .

Biomedical Applications

FDH's ability to form stable complexes with metal ions makes it a candidate for various biomedical applications. It has been utilized in the preparation of artificial veins for transplantation due to its compatibility with biological tissues . Furthermore, its antibacterial properties enhance its potential as a therapeutic agent.

Material Science

In material science, FDH is being explored as a building block for biodegradable plastics. Its derivatives can replace petroleum-based compounds in the production of sustainable materials, contributing to eco-friendly practices in manufacturing . The synthesis of polyesters from FDCA highlights its versatility and importance in developing green chemistry solutions.

Case Studies and Research Findings

StudyFindings
Metabolic Pathways Demonstrated that HMF is metabolized to FDCA and then to FDH by Cupriavidus basilensis through specific gene clusters .
Antimicrobial Activity Identified significant antibacterial effects of FDCA-derived anilides against various bacterial strains .
Chelation Properties Established FDH's effectiveness as a chelating agent for heavy metals, useful in medical treatments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-2,5-dicarbohydrazide
Reactant of Route 2
Furan-2,5-dicarbohydrazide

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